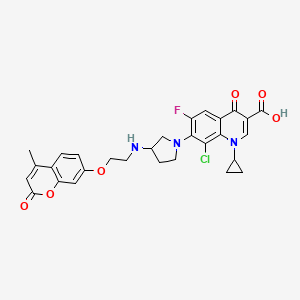
Antibacterial agent 160
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antibacterial Agent 160 is a synthetic compound known for its potent antibacterial properties. It is widely used in various fields, including medicine, agriculture, and industry, to combat bacterial infections and prevent the growth of harmful bacteria. This compound has gained significant attention due to its effectiveness against a broad spectrum of bacterial strains, including those resistant to conventional antibiotics.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Antibacterial Agent 160 involves multiple steps, starting from readily available precursors. The key steps include:
Reduction: Conversion of nitro groups to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Acylation: Introduction of acyl groups to form amides or esters.
Cyclization: Formation of the core structure through intramolecular reactions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes:
Batch Processing: Sequential addition of reactants and catalysts.
Continuous Flow Processing: Continuous addition of reactants and removal of products to maintain steady-state conditions.
Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.
化学反应分析
Types of Reactions: Antibacterial Agent 160 undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other groups.
Hydrolysis: Breakdown of the compound in the presence of water.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different antibacterial properties.
科学研究应用
Antibacterial Agent 160 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on bacterial cell walls and membranes, as well as its potential to inhibit bacterial enzymes.
Medicine: Explored as a potential treatment for bacterial infections, especially those caused by antibiotic-resistant strains.
Industry: Utilized in the formulation of antibacterial coatings, disinfectants, and preservatives.
作用机制
The mechanism of action of Antibacterial Agent 160 involves multiple pathways:
Cell Wall Synthesis Inhibition: The compound interferes with the synthesis of bacterial cell walls, leading to cell lysis and death.
Protein Synthesis Inhibition: It binds to bacterial ribosomes, preventing the synthesis of essential proteins.
DNA Replication Inhibition: The compound disrupts the replication of bacterial DNA, hindering cell division and proliferation.
相似化合物的比较
Penicillin: A well-known antibiotic that also inhibits cell wall synthesis but has a different chemical structure.
Tetracycline: Inhibits protein synthesis by binding to ribosomes, similar to Antibacterial Agent 160.
Ciprofloxacin: Inhibits DNA replication but belongs to a different class of antibiotics.
Uniqueness: this compound is unique due to its broad-spectrum activity and effectiveness against antibiotic-resistant strains. Its multi-target mechanism of action makes it a versatile and powerful antibacterial agent.
属性
分子式 |
C29H27ClFN3O6 |
|---|---|
分子量 |
568.0 g/mol |
IUPAC 名称 |
8-chloro-1-cyclopropyl-6-fluoro-7-[3-[2-(4-methyl-2-oxochromen-7-yl)oxyethylamino]pyrrolidin-1-yl]-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C29H27ClFN3O6/c1-15-10-24(35)40-23-11-18(4-5-19(15)23)39-9-7-32-16-6-8-33(13-16)27-22(31)12-20-26(25(27)30)34(17-2-3-17)14-21(28(20)36)29(37)38/h4-5,10-12,14,16-17,32H,2-3,6-9,13H2,1H3,(H,37,38) |
InChI 键 |
OAQHBZBCYLXDET-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCCNC3CCN(C3)C4=C(C=C5C(=C4Cl)N(C=C(C5=O)C(=O)O)C6CC6)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















